![molecular formula C19H17N3O2 B2801608 1-{3-[(Pyridin-3-yloxy)methyl]azetidine-1-carbonyl}isoquinoline CAS No. 2379971-38-5](/img/structure/B2801608.png)
1-{3-[(Pyridin-3-yloxy)methyl]azetidine-1-carbonyl}isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-[(Pyridin-3-yloxy)methyl]azetidine-1-carbonyl}isoquinoline is a complex organic compound that features a unique combination of isoquinoline, pyridine, and azetidine moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(Pyridin-3-yloxy)methyl]azetidine-1-carbonyl}isoquinoline typically involves multi-step organic reactions. One common approach includes the formation of the azetidine ring followed by the introduction of the isoquinoline and pyridine groups through nucleophilic substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-{3-[(Pyridin-3-yloxy)methyl]azetidine-1-carbonyl}isoquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases or acids.
Major Products Formed
Scientific Research Applications
1-{3-[(Pyridin-3-yloxy)methyl]azetidine-1-carbonyl}isoquinoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{3-[(Pyridin-3-yloxy)methyl]azetidine-1-carbonyl}isoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. Detailed studies on its binding affinity and molecular interactions are crucial for understanding its full potential.
Comparison with Similar Compounds
Similar Compounds
- Isoquinolin-1-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
- Pyridin-2-yl(3-(pyridin-3-yloxymethyl)azetidin-1-yl)methanone
Uniqueness
1-{3-[(Pyridin-3-yloxy)methyl]azetidine-1-carbonyl}isoquinoline stands out due to its unique combination of isoquinoline, pyridine, and azetidine moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
isoquinolin-1-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-19(18-17-6-2-1-4-15(17)7-9-21-18)22-11-14(12-22)13-24-16-5-3-8-20-10-16/h1-10,14H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMUFAMWOPEBNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CC3=CC=CC=C32)COC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-{2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate](/img/structure/B2801528.png)
![1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride](/img/structure/B2801529.png)

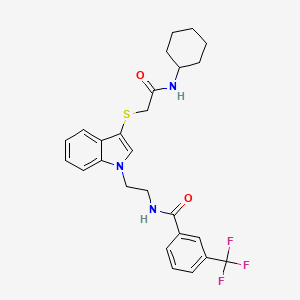
![4-[2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzamide](/img/structure/B2801534.png)
![1,7-dimethyl-9-phenyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![N-(2,3-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2801537.png)
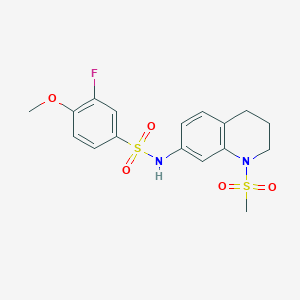
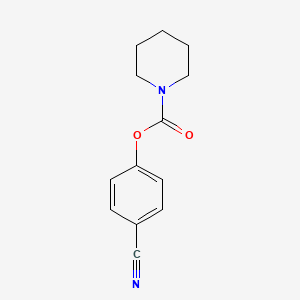
![n-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2801542.png)

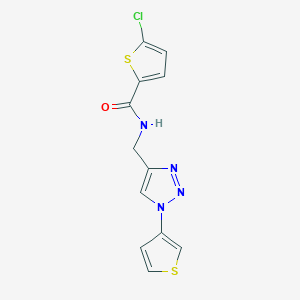
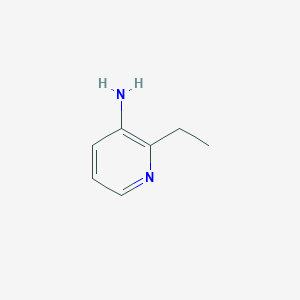
![N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2801548.png)
